molecular formula C53H76N14O12 B1582845 Teprotide CAS No. 35115-60-7

Teprotide

Cat. No. B1582845
CAS RN: 35115-60-7
M. Wt: 1101.3 g/mol
InChI Key: UUUHXMGGBIUAPW-CSCXCSGISA-N
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Safety and Hazards

Teprotide was shown to be an effective antihypertensive agent but it had limited use because of its expense and lack of oral activity . More detailed safety and hazard information was not available in the sources I found.

Future Directions

Peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . This suggests that there could be future developments in therapeutic peptides like Teprotide.

Biochemical Analysis

Biochemical Properties

Teprotide plays a crucial role in biochemical reactions by inhibiting the activity of angiotensin-converting enzyme. This inhibition prevents the formation of angiotensin II, thereby reducing vasoconstriction and lowering blood pressure. This compound interacts with ACE by binding to its active site, which contains a zinc ion essential for the enzyme’s catalytic activity. This binding inhibits the enzyme’s function, leading to decreased levels of angiotensin II and increased levels of bradykinin, a peptide that promotes vasodilation .

Cellular Effects

This compound affects various types of cells, particularly those involved in the cardiovascular system. By inhibiting ACE, this compound reduces the levels of angiotensin II, which in turn decreases vasoconstriction and blood pressure. This effect is particularly significant in endothelial cells, where this compound enhances the production of nitric oxide, a molecule that promotes vasodilation. Additionally, this compound influences cell signaling pathways related to blood pressure regulation and cardiovascular health .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of angiotensin-converting enzyme. This binding is facilitated by the interaction of this compound’s amino acid residues with the zinc ion and other key residues in the enzyme’s active site. By occupying this site, this compound prevents the conversion of angiotensin I to angiotensin II, thereby inhibiting the enzyme’s activity. This inhibition leads to a decrease in angiotensin II levels and an increase in bradykinin levels, resulting in vasodilation and lowered blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that this compound maintains its inhibitory effects on ACE for several hours, but its potency may diminish with prolonged exposure. Additionally, in vitro and in vivo studies have demonstrated that this compound’s effects on cellular function, such as vasodilation and blood pressure reduction, are sustained over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits ACE and reduces blood pressure without causing significant adverse effects. At higher doses, this compound may cause hypotension and other toxic effects. Studies in animal models have shown that there is a threshold dose beyond which the beneficial effects of this compound are outweighed by its potential toxicity. Therefore, careful dosage optimization is essential for maximizing the therapeutic benefits of this compound while minimizing its adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the renin-angiotensin system. It interacts with angiotensin-converting enzyme, inhibiting its activity and preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to decreased levels of angiotensin II and increased levels of bradykinin. Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes and cofactors involved in blood pressure regulation and cardiovascular health .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes and bind to angiotensin-converting enzyme in the extracellular space. Additionally, this compound may interact with transporters and binding proteins that facilitate its uptake and distribution within tissues. The localization and accumulation of this compound in specific tissues, such as the cardiovascular system, are critical for its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the extracellular space, where it interacts with angiotensin-converting enzyme. This compound may also be found in other cellular compartments, such as the cytoplasm, where it can influence cellular processes related to blood pressure regulation. The activity and function of this compound are influenced by its localization, as its inhibitory effects on ACE are most pronounced in the extracellular space .

properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H76N14O12/c1-3-29(2)43(51(77)66-25-9-16-39(66)50(76)67-26-10-17-40(67)52(78)79)63-45(71)34(18-20-41(54)68)60-46(72)37-14-7-23-64(37)48(74)35(13-6-22-57-53(55)56)61-47(73)38-15-8-24-65(38)49(75)36(62-44(70)33-19-21-42(69)59-33)27-30-28-58-32-12-5-4-11-31(30)32/h4-5,11-12,28-29,33-40,43,58H,3,6-10,13-27H2,1-2H3,(H2,54,68)(H,59,69)(H,60,72)(H,61,73)(H,62,70)(H,63,71)(H,78,79)(H4,55,56,57)/t29-,33-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUHXMGGBIUAPW-CSCXCSGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H76N14O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029698
Record name Teprotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1101.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35115-60-7
Record name Teprotide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035115607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teprotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEPROTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3E5QBF1R6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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